D-Tyrosyl-D-tyrosyl-D-alanyl-D-tyrosyl-D-tyrosine D-Tyrosyl-D-tyrosyl-D-alanyl-D-tyrosyl-D-tyrosine
Brand Name: Vulcanchem
CAS No.: 644997-34-2
VCID: VC16902958
InChI: InChI=1S/C39H43N5O10/c1-22(41-37(51)32(19-24-4-12-28(46)13-5-24)43-36(50)31(40)18-23-2-10-27(45)11-3-23)35(49)42-33(20-25-6-14-29(47)15-7-25)38(52)44-34(39(53)54)21-26-8-16-30(48)17-9-26/h2-17,22,31-34,45-48H,18-21,40H2,1H3,(H,41,51)(H,42,49)(H,43,50)(H,44,52)(H,53,54)/t22-,31-,32-,33-,34-/m1/s1
SMILES:
Molecular Formula: C39H43N5O10
Molecular Weight: 741.8 g/mol

D-Tyrosyl-D-tyrosyl-D-alanyl-D-tyrosyl-D-tyrosine

CAS No.: 644997-34-2

Cat. No.: VC16902958

Molecular Formula: C39H43N5O10

Molecular Weight: 741.8 g/mol

* For research use only. Not for human or veterinary use.

D-Tyrosyl-D-tyrosyl-D-alanyl-D-tyrosyl-D-tyrosine - 644997-34-2

Specification

CAS No. 644997-34-2
Molecular Formula C39H43N5O10
Molecular Weight 741.8 g/mol
IUPAC Name (2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Standard InChI InChI=1S/C39H43N5O10/c1-22(41-37(51)32(19-24-4-12-28(46)13-5-24)43-36(50)31(40)18-23-2-10-27(45)11-3-23)35(49)42-33(20-25-6-14-29(47)15-7-25)38(52)44-34(39(53)54)21-26-8-16-30(48)17-9-26/h2-17,22,31-34,45-48H,18-21,40H2,1H3,(H,41,51)(H,42,49)(H,43,50)(H,44,52)(H,53,54)/t22-,31-,32-,33-,34-/m1/s1
Standard InChI Key RODGXIDVDOKUDJ-IRKYMUQFSA-N
Isomeric SMILES C[C@H](C(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)N[C@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H](CC4=CC=C(C=C4)O)N
Canonical SMILES CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC=C(C=C4)O)N

Introduction

Structural Characteristics and Molecular Properties

Chemical Composition and Configuration

The peptide sequence D-Tyr-D-Tyr-D-Ala-D-Tyr-D-Tyr (molecular formula: C₃₉H₄₃N₅O₁₀; molecular weight: 741.8 g/mol) features four D-tyrosine residues and one D-alanine residue. The D-configuration of each amino acid confers resistance to proteolytic degradation, a property leveraged in therapeutic peptide design . The IUPAC name, (2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid, reflects its stereochemical specificity.

Table 1: Key Structural Properties

PropertyValueSource
Molecular FormulaC₃₉H₄₃N₅O₁₀
Molecular Weight741.8 g/mol
CAS Registry Number644997-23-9
XLogP3 (Lipophilicity)-3.1 (estimated)
Hydrogen Bond Donors4

The SMILES notation, CC@HNC(=O)C@HNC(=O)C@HNC(=O)C@HNC(=O)C@HN, provides a detailed topological representation.

Synthesis and Manufacturing

Solid-Phase Peptide Synthesis (SPPS)

The peptide is synthesized via SPPS, a method enabling sequential coupling of Fmoc- or Boc-protected D-amino acids to a resin-bound chain. Key steps include:

  • Resin Activation: Wang or Rink amide resin serves as the solid support.

  • Deprotection: Removal of the Fmoc group using piperidine.

  • Coupling: HBTU/HOBt-mediated activation of carboxyl groups for amide bond formation.

  • Cleavage: TFA-mediated release of the peptide from the resin and side-chain deprotection.

Yield optimization requires precise control of reaction temperature (20–25°C) and coupling times (1–2 hours per residue).

Table 2: Synthetic Parameters

ParameterConditionSource
Coupling ReagentHBTU/HOBt
Deprotection Agent20% Piperidine/DMF
Cleavage CocktailTFA:TIPS:H₂O (95:2.5:2.5)
Purity Post-Synthesis>90% (HPLC)

Biological Activity and Mechanistic Insights

Protease Resistance and Stability

The D-amino acid backbone renders the peptide resistant to enzymatic cleavage by proteases such as trypsin and chymotrypsin, extending its half-life in biological systems . This stability is critical for applications requiring prolonged activity, such as antimicrobial agents or enzyme inhibitors.

Applications in Research and Therapeutics

Antimicrobial Development

The peptide’s structural mimicry of bacterial cell wall precursors positions it as a candidate for antibiotic adjuvants. In Staphylococcus aureus models, D-amino acid peptides disrupt biofilm formation by interfering with quorum-sensing pathways.

Neuromodulation

D-Tyrosine, a precursor to dopamine in enantiomer-specific pathways, suggests potential neuromodulatory roles . Although unconfirmed for this pentapeptide, its blood-brain barrier permeability (predicted LogBB: -0.7) warrants exploration in neuropharmacology .

Comparative Analysis with L-Amino Acid Analogues

Table 3: L- vs. D-Configuration Peptides

PropertyD-ConfigurationL-Configuration
Proteolytic StabilityHighLow
Enzymatic RecognitionLimitedHigh
Therapeutic Half-LifeExtended (>6 hours)Short (<1 hour)
Synthetic ComplexityModerateLow

The L-enantiomer counterpart, L-Tyr-L-Tyr-L-Ala-L-Tyr-L-Tyr, is rapidly degraded in vivo, underscoring the D-form’s pharmacological advantages.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator